molecular formula C21H14ClN B13575943 6-Chloro-2,4-diphenylquinoline CAS No. 21923-40-0

6-Chloro-2,4-diphenylquinoline

Cat. No.: B13575943
CAS No.: 21923-40-0
M. Wt: 315.8 g/mol
InChI Key: PNBHNKBOEHRMPV-UHFFFAOYSA-N
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Description

6-Chloro-2,4-diphenylquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2,4-diphenylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-diphenylquinoline, which can be achieved through the Friedländer synthesis. This involves the reaction of aniline derivatives with ketones in the presence of an acid catalyst.

    Chlorination: The 2,4-diphenylquinoline is then chlorinated at the 6th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives with altered electronic properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-2,4-diphenylquinoline, while oxidation might produce quinoline N-oxide derivatives.

Scientific Research Applications

6-Chloro-2,4-diphenylquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Medicine: Research into its potential as an antimicrobial, anticancer, and anti-inflammatory agent is ongoing. Its unique structure allows it to interact with various biological targets.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-2,4-diphenylquinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and phenyl groups enhance its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

    2,4-Diphenylquinoline: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    6-Chloroquinoline: Lacks the phenyl groups, which affects its chemical properties and applications.

    2-Phenylquinoline: Contains only one phenyl group, leading to distinct chemical behavior.

Uniqueness: 6-Chloro-2,4-diphenylquinoline is unique due to the combination of chlorine and phenyl substitutions, which confer specific electronic and steric properties. These modifications enhance its potential for diverse applications in research and industry.

Biological Activity

6-Chloro-2,4-diphenylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C21H14ClN) features a quinoline backbone with chlorine and two phenyl groups that contribute to its unique chemical properties. The presence of these substituents enhances its binding affinity to various biological targets, making it a valuable compound for pharmaceutical research.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The chlorine and phenyl groups facilitate binding by enhancing the compound's electronic properties. Notably, it may inhibit enzyme activity by occupying the active site or modulating receptor functions through specific interactions .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . Its structural similarity to other biologically active quinolines positions it as a candidate for further exploration in treating bacterial infections. For instance, studies have shown its effectiveness against various bacterial strains, although detailed quantitative data is still required .

Anticancer Potential

The compound has demonstrated anticancer activity in several studies. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines. For example, in vitro studies showed that this compound could induce apoptosis in cancer cells through pathway modulation, making it a potential lead compound for cancer therapy .

Antimalarial and Anti-inflammatory Effects

Additionally, this compound has been associated with antimalarial and anti-inflammatory effects. Its high degree of biological activity suggests potential applications in treating malaria and inflammatory diseases. The mechanisms underlying these effects involve interference with metabolic pathways essential for pathogen survival and inflammatory responses .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

CompoundKey FeaturesBiological Activity
2,4-DiphenylquinolineLacks chlorineLower reactivity
6-ChloroquinolineLacks phenyl groupsDifferent chemical properties
2-PhenylquinolineContains one phenyl groupDistinct chemical behavior
This compound Unique combination of chlorine and phenyl groupsEnhanced binding affinity and diverse applications

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound inhibited the growth of HCT116 colorectal carcinoma cells with an IC50 value indicating significant potency .
  • Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action.
  • Structural Analysis : The crystal structure analysis revealed insights into the spatial arrangement of atoms within the molecule, which correlates with its biological activity .

Properties

CAS No.

21923-40-0

Molecular Formula

C21H14ClN

Molecular Weight

315.8 g/mol

IUPAC Name

6-chloro-2,4-diphenylquinoline

InChI

InChI=1S/C21H14ClN/c22-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(23-20)16-9-5-2-6-10-16/h1-14H

InChI Key

PNBHNKBOEHRMPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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